Nepicastat hydrochloride

Catalog No.
S548882
CAS No.
170151-24-3
M.F
C14H16ClF2N3S
M. Wt
331.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nepicastat hydrochloride

CAS Number

170151-24-3

Product Name

Nepicastat hydrochloride

IUPAC Name

4-(aminomethyl)-3-[(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-1H-imidazole-2-thione;hydrochloride

Molecular Formula

C14H16ClF2N3S

Molecular Weight

331.8 g/mol

InChI

InChI=1S/C14H15F2N3S.ClH/c15-9-3-8-4-10(1-2-12(8)13(16)5-9)19-11(6-17)7-18-14(19)20;/h3,5,7,10H,1-2,4,6,17H2,(H,18,20);1H/t10-;/m0./s1

InChI Key

DIPDUAJWNBEVOY-PPHPATTJSA-N

SMILES

C1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

5-aminomethyl-1-(5,7-difluoro-1,2,3,4-tetrahydronaphth-2-yl)-1,3-dihydroimidazole-2-thione, nepicastat, RS 25560-197, RS-25560-197

Canonical SMILES

C1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F.Cl

Isomeric SMILES

C1CC2=C(C[C@H]1N3C(=CNC3=S)CN)C=C(C=C2F)F.Cl

Description

The exact mass of the compound Nepicastat hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Nepicastat hydrochloride

is a potent and selective dopamine β-hydroxylase (DBH) inhibitor . It has an IC50 of 9 nM and negligible affinity (>10 μM) for twelve other enzymes and thirteen neurotransmitter receptors tested . By inhibiting DBH, nepicastat enhances dopamine levels and norepinephrine levels in the brain .

Nepicastat hydrochloride is a selective inhibitor of dopamine beta-hydroxylase, an enzyme responsible for converting dopamine into norepinephrine. This compound, also known by its developmental code SYN-117, has garnered attention for its potential therapeutic applications, particularly in conditions associated with dysregulation of catecholamines, such as post-traumatic stress disorder and cocaine dependence. Nepicastat hydrochloride has demonstrated a high selectivity for dopamine beta-hydroxylase, with an inhibition constant (IC50) of approximately 9 nM in human enzymes, making it significantly more potent than other similar inhibitors like disulfiram .

Nepicastat hydrochloride competitively inhibits dopamine beta-hydroxylase by binding to the enzyme's active site, preventing dopamine from being converted to norepinephrine []. This leads to increased dopamine levels in the body, which may have therapeutic implications for certain conditions.

  • Limited information is available on the specific toxicity of nepicastat hydrochloride. However, studies suggest it may be well-tolerated [].
  • As with any new compound, proper handling procedures and safety precautions should be followed during research and development.

The primary chemical reaction involving nepicastat hydrochloride is its inhibition of dopamine beta-hydroxylase. This enzyme catalyzes the conversion of dopamine to norepinephrine through the following reaction:

Dopamine+O2+AscorbateNorepinephrine+Dehydroascorbate\text{Dopamine}+\text{O}_2+\text{Ascorbate}\rightarrow \text{Norepinephrine}+\text{Dehydroascorbate}

By inhibiting this enzyme, nepicastat effectively reduces norepinephrine levels while allowing dopamine to accumulate, which may have implications for treating conditions characterized by excessive norepinephrine activity .

Nepicastat hydrochloride has shown significant biological activity in various studies. By inhibiting dopamine beta-hydroxylase, it alters neurotransmitter dynamics in the brain. Research indicates that nepicastat reduces norepinephrine levels in both peripheral and central tissues, which may contribute to its therapeutic effects in conditions like cocaine dependence and anxiety disorders . In animal models, nepicastat has been associated with decreased cocaine-seeking behavior and reduced physiological responses to stressors .

The synthesis of nepicastat hydrochloride involves several chemical steps. While specific proprietary methods may vary among manufacturers, the general approach includes:

  • Starting Materials: Utilizing appropriate precursors that contain the necessary functional groups for the desired activity.
  • Reactions: Employing techniques such as alkylation or acylation to build the core structure of nepicastat.
  • Purification: Following synthesis, the compound is purified using methods like recrystallization or chromatography to achieve a high degree of purity.
  • Hydrochloride Formation: The final step typically involves reacting the base form of nepicastat with hydrochloric acid to yield nepicastat hydrochloride .

Nepicastat hydrochloride has been investigated for several therapeutic applications:

  • Cocaine Dependence: Studies suggest it may reduce the reinforcing effects of cocaine and decrease relapse rates by modulating neurotransmitter levels .
  • Post-Traumatic Stress Disorder: Although clinical trials showed mixed results regarding its efficacy in alleviating PTSD symptoms, its ability to lower norepinephrine levels holds promise for further research in this area .
  • Congestive Heart Failure: Its role in modulating catecholamines may offer benefits in managing heart failure symptoms due to its effects on sympathetic nervous system activity .

Research on interaction studies indicates that nepicastat can influence various pharmacological responses. For instance:

  • Cocaine Administration: In clinical trials, nepicastat did not alter the pharmacokinetics of cocaine but did affect subjective responses to cocaine administration .
  • Neurotransmitter Dynamics: It has been shown to enhance dopamine release while suppressing norepinephrine release in specific brain regions, indicating a complex interaction with neurotransmitter systems that could be leveraged for therapeutic purposes .

Several compounds share similarities with nepicastat hydrochloride, primarily as inhibitors of neurotransmitter synthesis or metabolism. Here are some notable examples:

Compound NameMechanism of ActionSelectivityIC50 (nM)
DisulfiramInhibits aldehyde dehydrogenaseNon-selective~1000
PhenelzineMonoamine oxidase inhibitorNon-selective~50
SelegilineSelective monoamine oxidase B inhibitorSelective~10

Uniqueness of Nepicastat Hydrochloride

Nepicastat stands out due to its high selectivity for dopamine beta-hydroxylase over other enzymes involved in catecholamine metabolism. This selectivity minimizes off-target effects and enhances its potential therapeutic profile compared to less selective compounds like disulfiram and phenelzine .

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

331.0721527 g/mol

Monoisotopic Mass

331.0721527 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3WK068D17I

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

170151-24-3

Wikipedia

Nepicastat hydrochloride

Dates

Modify: 2023-08-15
1: Devoto P, Fattore L, Antinori S, Saba P, Frau R, Fratta W, Gessa GL. Elevated dopamine in the medial prefrontal cortex suppresses cocaine seeking via D1 receptor overstimulation. Addict Biol. 2014 Aug 19. doi: 10.1111/adb.12178. [Epub ahead of print] PubMed PMID: 25135633.
2: Cooper DA, Kimmel HL, Manvich DF, Schmidt KT, Weinshenker D, Howell LL. Effects of pharmacologic dopamine β-hydroxylase inhibition on cocaine-induced reinstatement and dopamine neurochemistry in squirrel monkeys. J Pharmacol Exp Ther. 2014 Jul;350(1):144-52. doi: 10.1124/jpet.113.212357. Epub 2014 May 9. PubMed PMID: 24817036; PubMed Central PMCID: PMC4056266.
3: Manvich DF, DePoy LM, Weinshenker D. Dopamine β-hydroxylase inhibitors enhance the discriminative stimulus effects of cocaine in rats. J Pharmacol Exp Ther. 2013 Dec;347(3):564-73. doi: 10.1124/jpet.113.207746. Epub 2013 Sep 25. PubMed PMID: 24068832; PubMed Central PMCID: PMC3836309.
4: Zaru A, Maccioni P, Colombo G, Gessa GL. The dopamine β-hydroxylase inhibitor, nepicastat, suppresses chocolate self-administration and reinstatement of chocolate seeking in rats. Br J Nutr. 2013 Oct;110(8):1524-33. doi: 10.1017/S0007114513000743. Epub 2013 Apr 8. PubMed PMID: 23561307.
5: Schroeder JP, Epps SA, Grice TW, Weinshenker D. The selective dopamine β-hydroxylase inhibitor nepicastat attenuates multiple aspects of cocaine-seeking behavior. Neuropsychopharmacology. 2013 May;38(6):1032-8. doi: 10.1038/npp.2012.267. Epub 2013 Jan 3. PubMed PMID: 23303068; PubMed Central PMCID: PMC3629392.
6: Devoto P, Flore G, Saba P, Bini V, Gessa GL. The dopamine beta-hydroxylase inhibitor nepicastat increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex. Addict Biol. 2014 Jul;19(4):612-22. doi: 10.1111/adb.12026. Epub 2013 Jan 7. PubMed PMID: 23289939.
7: Gaval-Cruz M, Liles LC, Iuvone PM, Weinshenker D. Chronic inhibition of dopamine β-hydroxylase facilitates behavioral responses to cocaine in mice. PLoS One. 2012;7(11):e50583. doi: 10.1371/journal.pone.0050583. Epub 2012 Nov 27. PubMed PMID: 23209785; PubMed Central PMCID: PMC3507785.
8: Kapoor A, Shandilya M, Kundu S. Structural insight of dopamine β-hydroxylase, a drug target for complex traits, and functional significance of exonic single nucleotide polymorphisms. PLoS One. 2011;6(10):e26509. doi: 10.1371/journal.pone.0026509. Epub 2011 Oct 20. PubMed PMID: 22028891; PubMed Central PMCID: PMC3197665.
9: Schroeder JP, Cooper DA, Schank JR, Lyle MA, Gaval-Cruz M, Ogbonmwan YE, Pozdeyev N, Freeman KG, Iuvone PM, Edwards GL, Holmes PV, Weinshenker D. Disulfiram attenuates drug-primed reinstatement of cocaine seeking via inhibition of dopamine β-hydroxylase. Neuropsychopharmacology. 2010 Nov;35(12):2440-9. doi: 10.1038/npp.2010.127. Epub 2010 Aug 25. PubMed PMID: 20736996; PubMed Central PMCID: PMC2956132.
10: Gaval-Cruz M, Schroeder JP, Liles LC, Javors MA, Weinshenker D. Effects of disulfiram and dopamine beta-hydroxylase knockout on cocaine-induced seizures. Pharmacol Biochem Behav. 2008 Jun;89(4):556-62. doi: 10.1016/j.pbb.2008.02.009. Epub 2008 Feb 12. PubMed PMID: 18329701; PubMed Central PMCID: PMC2386143.

Explore Compound Types